molecular formula C16H21BN2O5 B14048797 (4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid

(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid

Cat. No.: B14048797
M. Wt: 332.2 g/mol
InChI Key: DMGKBYUQIBCJDU-UHFFFAOYSA-N
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Description

(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a Boc-protected oxazol-2-ylmethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves multiple steps One common approach is the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the oxazole ringThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group can also participate in various reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the Boc-protected oxazol-2-ylmethylamino group in (4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid provides unique reactivity and versatility in synthetic applications. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Properties

Molecular Formula

C16H21BN2O5

Molecular Weight

332.2 g/mol

IUPAC Name

[4-[[(2-methylpropan-2-yl)oxycarbonyl-(1,3-oxazol-2-ylmethyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C16H21BN2O5/c1-16(2,3)24-15(20)19(11-14-18-8-9-23-14)10-12-4-6-13(7-5-12)17(21)22/h4-9,21-22H,10-11H2,1-3H3

InChI Key

DMGKBYUQIBCJDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN(CC2=NC=CO2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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